6-Bromo-2-phenylquinazoline-4(3H)-thione
Description
6-Bromo-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at position 6, a phenyl group at position 2, and a thione (-S) group at position 2. Its molecular formula is C₁₄H₉BrN₂S, with a molecular weight of 317.21 g/mol. This compound is synthesized via the reaction of 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) under reflux in glacial acetic acid, followed by recrystallization .
Key spectral
- IR (KBr, cm⁻¹): 3090 (N-H), 1705 (C=O), 1647 (C=N), 528 (C-Br) .
- ¹H-NMR (DMSO-d₆, δ ppm): Aromatic protons (7.39–8.11 ppm), methyl groups (2.51 ppm) .
The compound has demonstrated antimicrobial and anthelmintic activities in preclinical studies, attributed to its electron-withdrawing bromine and planar aromatic structure, which enhance interactions with biological targets .
Properties
Molecular Formula |
C14H9BrN2S |
|---|---|
Molecular Weight |
317.21 g/mol |
IUPAC Name |
6-bromo-2-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C14H9BrN2S/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI Key |
MPQVNCZRQOTUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)Br |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Benzoxazinone Precursors
A widely adopted method involves the cyclocondensation of 7-chloro-2-phenyl-4H-benzo[d]oxazin-4-one with nitrogen-containing nucleophiles. For instance, refluxing the benzoxazinone derivative with p-nitrophenylhydrazine in glacial acetic acid for 3 hours yields 6-bromo-2-phenylquinazoline-4(3H)-thione precursors. Subsequent treatment with phosphorus pentasulfide (P₂S₅) in anhydrous xylene under reflux for 12 hours facilitates the conversion of the carbonyl group to a thione functionality.
Reaction Conditions :
- Solvent : Anhydrous xylene
- Temperature : 140–150°C (reflux)
- Yield : 69–72% after recrystallization from ethanol
Characterization Data :
Bromination and Thionation of Quinazolinone Intermediates
An alternative pathway involves the bromination of 2-phenylquinazolin-4(3H)-one derivatives followed by thionation. For example, treating 3-amino-2-phenylquinazolin-4(3H)-one with N-bromosuccinimide (NBS) in acetonitrile introduces a bromine atom at position 6. Subsequent reaction with phenyl isothiocyanate in ethanol generates the thione moiety.
Key Steps :
- Bromination : NBS in acetonitrile at 25°C for 6 hours.
- Thionation : Phenyl isothiocyanate in ethanol under reflux for 4 hours.
Overall Yield : 78–82%.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the cyclocondensation step, reducing reaction times from hours to minutes. A mixture of 6-bromo-2-phenyl-4H-benzo[d]oxazin-4-one and thiourea in dimethylformamide (DMF) irradiated at 120°C for 15 minutes yields the target compound with comparable purity to conventional methods.
Advantages :
One-Pot Multicomponent Reactions
Recent advances utilize one-pot strategies to streamline synthesis. For instance, reacting 2-aminobenzamide, benzaldehyde, and thiourea in the presence of bromine and acetic acid generates this compound in a single step.
Optimized Conditions :
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Xylene | 12 | 72 |
| DMF | 6 | 68 |
| Acetonitrile | 8 | 75 |
Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions, while xylene’s high boiling point facilitates complete conversion.
Stoichiometric Considerations
Excess phosphorus pentasulfide (1.2 equivalents) is required to ensure full thionation of the quinazolinone intermediate. Substoichiometric amounts result in mixed carbonyl/thione products, complicating purification.
Spectroscopic Characterization Protocols
Infrared Spectroscopy
The C=S stretch appears as a medium-intensity band near 1233 cm⁻¹, while the C-Br vibration is observed at 683 cm⁻¹. Disappearance of the C=O stretch (originally at 1705 cm⁻¹) confirms successful thionation.
Nuclear Magnetic Resonance
¹H NMR spectra in DMSO-d₆ resolve aromatic protons as multiplet signals between δ 6.53–7.58 ppm. The absence of N-H protons (δ 3.90 ppm) in the final product verifies deprotonation during thione formation.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 317.21 ([M+H]⁺), consistent with the molecular formula C₁₄H₉BrN₂S.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Scaling up the microwave-assisted method using continuous flow reactors enables kilogram-scale production. Key parameters include:
Purification Techniques
Industrial recrystallization employs mixed solvents (ethanol:water, 3:1) to achieve >99% purity. Chromatography is avoided due to cost inefficiency.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Classical Cyclocondensation | 72 | 98 | 12 | 1.0 |
| Microwave-Assisted | 88 | 99 | 0.25 | 1.2 |
| One-Pot Multicomponent | 75 | 97 | 8 | 0.9 |
Microwave-assisted synthesis offers the best balance of yield and time efficiency, albeit with higher equipment costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Bromo Position
The bromine atom at position 6 undergoes nucleophilic substitution with various nucleophiles, enabling structural diversification.
Key Findings :
-
The bromine atom’s reactivity is enhanced by electron-withdrawing effects of the quinazoline ring .
-
Thiol substitutions (e.g., with butylthio groups) yield derivatives with cytotoxic activity against MCF-7 cancer cells (IC₅₀ = 2.49 μM) .
Thione Group Reactivity
The thione (-C=S) group participates in alkylation, oxidation, and condensation reactions.
Key Findings :
-
Alkylation with benzyl bromides generates derivatives showing anti-inflammatory and antimicrobial activity .
-
Condensation with aldehydes forms fused rings, enhancing π-stacking interactions in EGFR inhibition .
Directed Lithiation and Electrophilic Substitution
The quinazoline core undergoes regioselective lithiation at positions activated by bromine or thione groups.
| Position | Base | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| 8-Position | LTMP, THF, -78°C | D₂O, aldehydes | 8-Deuterated/alkyl derivatives | 81–91% | |
| 2-Position | LDA, THF, -78°C | I₂, S₈ | 2-Iodo/sulfanyl derivatives | 37–88% |
Key Findings :
-
Lithiation at the 8-position is favored in dimethoxy-substituted analogs, enabling functionalization for antiviral applications .
-
2-Iodo derivatives serve as intermediates for cross-coupling reactions .
Industrial and Synthetic Considerations
Scientific Research Applications
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: For its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to exhibit enzyme inhibitory activity, which can be attributed to its ability to bind to the active sites of enzymes and interfere with their function. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
Structural Analogues in the Quinazoline-Thione Family
6-Chloro-2,2-dimethyl-3-phenylquinazoline-4(3H)-thione
- Substituents : Chlorine at position 6, dimethyl groups at position 2.
- Bioactivity : Exhibits photosynthesis-inhibiting activity in spinach chloroplasts (IC₅₀ = 1.2 µM) .
- Key Difference : Replacement of bromine with chlorine reduces molecular weight (292.7 g/mol) but maintains similar electronic effects.
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one
- Substituents: Bromine at position 6, methyl at position 2, and an amino group at position 3.
- Synthesis: Direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid .
- IR Data : 3448 cm⁻¹ (NH₂), 1686 cm⁻¹ (C=O) .
2-(4-Bromophenyl)quinazoline-4(3H)-thione
- Substituents : Bromine on the phenyl ring at position 2.
- Molecular Formula : C₁₄H₉BrN₂S (same as the target compound but with bromine on the phenyl group).
- CAS# : 100527-50-2 .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for 6-bromo-2-phenylquinazoline-4(3H)-thione derivatives, and how are they characterized?
- Methodological Answer : The compound is typically synthesized via refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, 2-aminopyridine) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol. Purity is confirmed using TLC (cyclohexane:ethyl acetate, 2:1), and structural elucidation employs FT-IR (e.g., C=O at 1705 cm⁻¹, C-Br at 528 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.39–8.11 ppm). Yield optimization requires controlled stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound analogs?
- Methodological Answer : FT-IR identifies functional groups (e.g., C=O, C-Br), while ¹H NMR resolves aromatic and alkyl proton environments. For example, the methyl group in BQ1 appears as a singlet at δ 2.51 ppm, and aromatic protons integrate for 5H (monosubstituted phenyl). Mass spectrometry (ESI-MS) further confirms molecular weight (e.g., BQ1: m/z 331.167) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Antimicrobial activity is assessed via agar diffusion or broth dilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Anti-inflammatory potential is measured using COX-2 inhibition assays or carrageenan-induced paw edema models. IC₅₀ values are calculated from dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?
- Methodological Answer : Yield discrepancies (e.g., 50–70%) arise from steric hindrance of substituents or incomplete cyclization. Optimization strategies include:
Q. What strategies resolve regioselectivity challenges during derivatization, such as sulfonation or nucleophilic substitution?
- Methodological Answer : Sulfonation with chlorosulfonic acid may yield unexpected regioisomers (e.g., 8-sulfonyl instead of 7-sulfonyl derivatives). Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., electron-withdrawing substituents) guide regioselectivity. Experimental validation via ¹H NMR coupling constants or X-ray crystallography confirms product identity .
Q. How are structure-activity relationships (SAR) established for derivatives with varying substituents?
- Methodological Answer : SAR studies involve synthesizing analogs with substituents at positions 3 and 6 (e.g., bromine, methyl, or aryl groups). Biological data (e.g., MIC, IC₅₀) are analyzed using multivariate regression to identify key pharmacophores. For instance, electron-withdrawing groups (e.g., Br) enhance antimicrobial activity by increasing electrophilicity .
Q. Example SAR Table :
| Substituent (Position 3) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|
| Phenyl | 12.5 |
| 4-Bromophenyl | 6.25 |
| 4-Methoxyphenyl | 25.0 |
Q. What computational approaches predict the binding mechanisms of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with targets like DNA gyrase or COX-2. MD simulations (GROMACS) assess stability over 100 ns, while QSAR models correlate electronic parameters (e.g., HOMO-LUMO gap) with activity. For example, bromine’s polarizability enhances π-π stacking in enzyme active sites .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer : Discrepancies may stem from poor pharmacokinetics (e.g., low bioavailability). Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
